molecular formula C11H10FN3OS B11683608 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

Cat. No.: B11683608
M. Wt: 251.28 g/mol
InChI Key: BSWDEXYDGYBVLO-AWNIVKPZSA-N
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Description

(2Z)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a hydrazine moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the intermediate hydrazone. This intermediate is then cyclized with 2-bromoacetone under basic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced hydrazones, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(2Z)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the thiazolidinone ring may interact with various biological pathways, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a chlorine atom instead of fluorine.

    (2Z)-2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a bromine atom instead of fluorine.

    (2Z)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The uniqueness of (2Z)-2-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

(2Z)-2-[(E)-(4-fluorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+

InChI Key

BSWDEXYDGYBVLO-AWNIVKPZSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)F)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)F)S1

Origin of Product

United States

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